molecular formula C14H20N2O2 B157859 Benzyl (piperidin-4-ylmethyl)carbamate CAS No. 132431-09-5

Benzyl (piperidin-4-ylmethyl)carbamate

Cat. No.: B157859
CAS No.: 132431-09-5
M. Wt: 248.32 g/mol
InChI Key: BZHPVEHRXAKHMV-UHFFFAOYSA-N
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Description

Benzyl (piperidin-4-ylmethyl)carbamate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Biological Activity

Benzyl (piperidin-4-ylmethyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H18N2O2C_{14}H_{18}N_{2}O_{2} and a molar mass of approximately 248.32 g/mol. The compound features a piperidine ring, a benzyl group, and a carbamate functional group, which contribute to its unique chemical properties and biological activities .

This compound primarily acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound can enhance cholinergic transmission, which is particularly relevant in treating neurodegenerative diseases like Alzheimer's disease .

Binding Affinity Studies

Molecular docking studies have indicated that this compound binds effectively to the active site of acetylcholinesterase, suggesting a competitive inhibition mechanism. This interaction prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the brain .

Biological Activities

The biological activities of this compound extend beyond acetylcholinesterase inhibition:

  • Neuroprotective Effects : Studies have shown that the compound may have neuroprotective properties, potentially mitigating neuronal damage associated with oxidative stress and inflammation .
  • Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although further research is needed to elucidate its full spectrum of activity.
  • Potential Anti-cancer Activity : Some derivatives of piperidine-based compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a potential for further exploration in oncology .

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Inhibitory Effects on Acetylcholinesterase :
    • A study reported IC50 values indicating significant inhibitory potency against acetylcholinesterase, comparable to known inhibitors used in clinical settings for Alzheimer's disease management .
  • Neuroprotection in Animal Models :
    • In vivo studies using rodent models demonstrated that administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation .
  • Structure-Activity Relationship (SAR) :
    • Research has focused on modifying the structure of this compound to enhance its biological activity. Variations in substitution patterns on the piperidine ring have yielded compounds with improved binding affinity and selectivity for acetylcholinesterase .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBenzyl group + piperidine + carbamateAcetylcholinesterase inhibitor; neuroprotective
Tert-butyl piperidin-4-ylcarbamateTert-butyl group instead of benzylReduced potency as an acetylcholinesterase inhibitor
1-benzylpiperidin-3-carboxylic acidSimilar piperidine structure with carboxylic acidPotential anti-cancer activity

Properties

IUPAC Name

benzyl N-(piperidin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHPVEHRXAKHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564267
Record name Benzyl [(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132431-09-5
Record name Benzyl [(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3 (4.4 g, 13 mmol) in 90 ml of methylene chloride was added 45 ml of TFA. After stirring at room temperature for 24 hours, the solvents were removed in vacuo and the residue partitioned between chloroform and 10% Na2CO3. The organics were dried over MgSO4, filtered, and the solvent removed in vacuo to give the title compound.
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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